molecular formula C3H8IN5 B2380469 3-hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodide CAS No. 1989671-43-3

3-hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodide

Cat. No.: B2380469
CAS No.: 1989671-43-3
M. Wt: 241.036
InChI Key: VTZJUVVLGYUMCT-UHFFFAOYSA-N
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Description

The compound “3-hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodide” is a type of 1,2,4-triazole derivative . It consists of a 1,2,4-triazole heterocycle with functional groups . It’s used as a reagent in the determination of aldehydes and other reactive chemicals .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves various methods. For instance, triflic anhydride activation followed by microwave-induced cyclodehydration enables a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides . Another study generated complexes of the novel heterocyclic ligand 3-(1-methyl-2-((1E,2E)-3-phenylallylidene)hydrazinyl)-5-phenyl-4H-1,2,4-triazole with Cr (lll), Co (ll), and Cu (II) .


Molecular Structure Analysis

The molecular structure of “this compound” can be determined using techniques such as 1H-NMR, mass spectrometry, FT-IR, and elemental analysis . The InChI code for this compound is 1S/C9H11N5/c1-14-8 (12-13-9 (14)11-10)7-5-3-2-4-6-7/h2-6H,10H2,1H3, (H,11,13) .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives are diverse. For example, Cu (II) catalyzes the construction of 4,5-disubstituted 1,2,4-triazole-3-thiones from arylidenearylthiosemicarbazides . A series of new oxamide-derived amidine reagents can be accessed in excellent yield with minimal purification necessary .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques. The compound has a molecular weight of 189.22 . It is a powder at room temperature .

Scientific Research Applications

Synthesis of Heterocycles

3-Hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodide is used in the synthesis of various heterocycles. It plays a role in forming 3H-1,2,4-triazole derivatives, which are essential in creating a range of heterocyclic compounds (Sommen, Linden, & Heimgartner, 2007).

Development of Antimicrobial Agents

This compound is also involved in creating pyridazine derivatives with notable antimicrobial activities. These derivatives have been synthesized and tested for their efficacy against various microbial strains (El-Mariah, Hosny, & Deeb, 2006).

Synthesis of Azamethine Dyes

Another significant application is in the synthesis of azamethine dyes. These dyes, containing the pyrazolo[3,2-c]-s-triazole nucleus, show interesting absorption properties and are useful in various industrial applications (Bailey, 1977).

Spectroscopic Identification

The compound is also important in spectroscopic studies for identifying and elucidating the structures of various 1,2,4-triazole derivatives. These studies contribute significantly to the understanding of these compounds at a molecular level (Emilsson & Selander, 1988).

Corrosion Inhibition

Research shows the effectiveness of 1,2,4-triazole derivatives as corrosion inhibitors, particularly for mild steel in acidic environments. This application is crucial in industrial processes where corrosion resistance is vital (Bentiss et al., 2007).

Synthesis of Cholinesterase Inhibitors

4-amino-5-substituted aryl-3-mercapto-(4H)-1,2,4-triazoles synthesized from this compound have been explored as cholinesterase inhibitors, showing potential in pharmacological applications (Arfan et al., 2018).

Future Directions

The future directions for research on “3-hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodide” and similar compounds are vast. They can be used as substrates for diversity-oriented synthesis of 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-selenadiazoles . Further exploration at the molecular level could identify their role as lead molecules in drug discovery for the management of age-related neurodegenerative diseases .

Properties

IUPAC Name

(4-methyl-1,2,4-triazol-3-yl)hydrazine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N5.HI/c1-8-2-5-7-3(8)6-4;/h2H,4H2,1H3,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZJUVVLGYUMCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1NN.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8IN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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